N-Benzylcarvedilol
Overview
Description
N-Benzylcarvedilol is a pharmaceutical reference standard related to Carvedilol . It is also known as Carvedilol Imp. C (EP),1- (9H-Carbazol-4-yloxy)-3- [ [2- (2-methoxyphenoxy)ethyl] (ph… . The molecular formula of this compound is C31 H32 N2 O4 and it has a molecular weight of 496.60 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-oxiranylmethoxy-9H-carbazole with benzyl- [2- (2-methoxy-phenoxy]-ethylamine to give a 1- {benzyl- [2- (2-methoxy-phenoxy)-ethyl]-amino}-3- (9H-carbazol-4-yloxy)propan-2-ol. The synthesis of Carvedilol, a related compound, has been optimized by screening different solvents and bases .Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Carvedilol, closely related to N-Benzylcarvedilol, is a medication with β-adrenoceptor blocking activity and α1-receptor blocking activity. It's highly lipophilic, protein-bound, and metabolized in the liver. Carvedilol is noted for its effects in lowering blood pressure due to its β-blocking and vasodilatory activity. Importantly, it doesn't adversely affect renal or cerebral blood flow and has been utilized in patients with cardiac failure, reducing left ventricular hypertrophy without significant adverse metabolic effects (Morgan, 1994).
Metabolism of N-Benzylphenethylamines
N-Benzylphenethylamines, to which this compound is structurally related, are used increasingly for research purposes. A study focusing on the metabolism of 25CN-NBOMe, a compound from this class, provides insights into the major metabolic pathways of such substances, including mono- and bis-O-demethylation and hydroxylation. This is essential for understanding the metabolism of novel compounds like this compound (Šuláková et al., 2021).
Penicillin-Binding Proteins and Resistance
Research on benzyl penicillin and its impact on Neisseria gonorrhoeae, which produces altered forms of penicillin-binding proteins (PBPs) with decreased antibiotic affinity, can offer insights into the molecular mechanisms of resistance, relevant to compounds like this compound (Spratt, 1988).
Stem Cell Research Applications
The use of benzyl-substituted compounds in stem cell research, for example, the use of a benzyl-substituted molecule BOP with AMD3100 to mobilize stem cells, can be related to the potential applications of this compound in this field (Nilsson & Cao, 2016).
Conformational Studies of Benzamides
Studying the conformational behavior of benzamide derivatives, like this compound, can provide insights into the topographical dissimilarities at the receptor level and their implications (Pannatier et al., 1981).
Synthesis for Stem Cell Research
The synthesis of small molecules like N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, which is crucial for stem cell research, demonstrates the potential of this compound in similar applications (Ries et al., 2013).
Antibiotics and Anticancer Drugs
Benzyl-substituted metallocarbene compounds, including those similar to this compound, have shown promising antibacterial and anticancer activity, highlighting the possible applications of this compound in these fields (Hackenberg & Tacke, 2014).
Mechanism of Action
- N-Benzylcarvedilol is a derivative of carvedilol, which is a non-selective beta-adrenergic antagonist used to treat heart failure, hypertension, and left ventricular dysfunction following myocardial infarction .
- Its primary targets include both beta-adrenergic receptors (β-blockade) and alpha-1 adrenoceptors (α-blockade). The S(-) enantiomer acts as a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer selectively blocks alpha-1 adrenoceptors .
- The combined action of beta and alpha-1 blockade makes this compound effective in treating heart failure and hypertension .
- Carvedilol affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
N-Benzylcarvedilol plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is known to interact with beta-adrenergic receptors, specifically beta-1 and beta-2 adrenergic receptors, which are crucial in regulating cardiovascular functions. The compound exhibits both beta-blocking and alpha-blocking activities, which contribute to its therapeutic effects. Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, which are involved in its metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of beta-adrenergic receptors on the surface of cardiac cells, leading to reduced heart rate and myocardial contractility. This compound also affects the production of reactive oxygen species (ROS) and inflammatory cytokines, thereby exhibiting anti-inflammatory and antioxidant properties . Furthermore, this compound can influence the expression of genes involved in cell survival and apoptosis, contributing to its protective effects on cardiac cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-adrenergic receptors, where it acts as an antagonist. By blocking these receptors, the compound inhibits the binding of catecholamines, such as adrenaline and noradrenaline, thereby reducing their stimulatory effects on the heart. This leads to decreased heart rate and blood pressure. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also modulates the activity of various signaling pathways, including the Notch and PPAR-γ pathways, which are involved in inflammation and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme temperatures or light. Long-term studies have shown that this compound maintains its efficacy in reducing heart rate and blood pressure over extended periods. Prolonged exposure to high concentrations may lead to cellular toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces heart rate and blood pressure without significant adverse effects. At high doses, this compound may cause toxicity, including bradycardia, hypotension, and potential damage to cardiac tissues. These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver through oxidative reactions mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9. These enzymes facilitate the hydroxylation and demethylation of the compound, leading to the formation of various metabolites. The metabolic pathways of this compound also involve phase II conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transport proteins and binding proteins. The compound is known to bind to plasma proteins, such as albumin, which affects its distribution and bioavailability. Additionally, this compound can be transported across cell membranes by specific transporters, including P-glycoprotein, which plays a role in its cellular uptake and efflux .
Subcellular Localization
This compound is localized primarily in the cytoplasm and cell membrane, where it exerts its pharmacological effects. The compound’s subcellular localization is influenced by its lipophilic nature, allowing it to interact with membrane-bound receptors and signaling molecules. Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which can affect its activity and function within specific cellular compartments .
Properties
IUPAC Name |
1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGDNBZNMTOCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993726 | |
Record name | 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-94-3 | |
Record name | 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](phenylmethyl)amino]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72955-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylcarvedilol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072955943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-(9H-carbazol-4-yloxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 72955-94-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZYLCARVEDILOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A862T126YQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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